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molecular formula C15H20O2 B1672276 Isoprofen CAS No. 57144-56-6

Isoprofen

Cat. No. B1672276
M. Wt: 232.32 g/mol
InChI Key: RYDUZJFCKYTEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04166131

Procedure details

A solution of 26.6 g of potassium hydroxide in 50 cc of water is added to a solution of 41.5 g of crude α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid methyl ester in 500 cc of methanol, and the mixture is boiled at reflux for 11/2 hours. The solution is concentrated, diluted with water and extracted with ether in order to remove the neutral components. The aqueous phase is then acidified with hydrochloric acid, extracted with ether, the ether extract is washed with water, dried over sodium sulphate and concentrated by evaporation. The resulting α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid is recrystallized from ether/hexane and has a M.P. of 126°-130°.
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid methyl ester
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5](=[O:21])[C:6](O)([CH3:19])[C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH:11]([CH:16]([CH3:18])[CH3:17])[CH2:10]2>O.CO>[CH:16]([CH:11]1[CH2:10][C:9]2[C:13](=[CH:14][CH:15]=[C:7]([CH:6]([CH3:19])[C:5]([OH:21])=[O:4])[CH:8]=2)[CH2:12]1)([CH3:18])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid methyl ester
Quantity
41.5 g
Type
reactant
Smiles
COC(C(C=1C=C2CC(CC2=CC1)C(C)C)(C)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 11/2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether in order
CUSTOM
Type
CUSTOM
Details
to remove the neutral components
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid is recrystallized from ether/hexane

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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